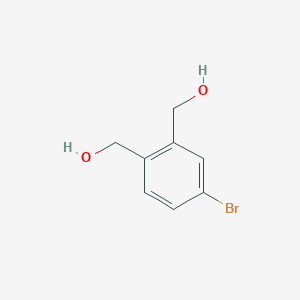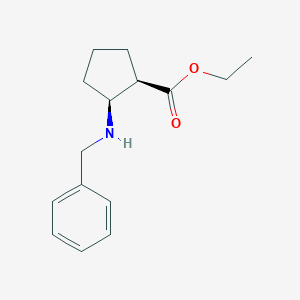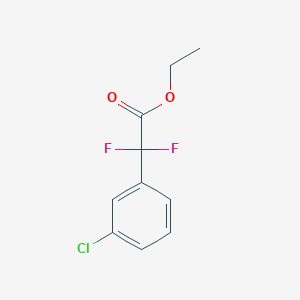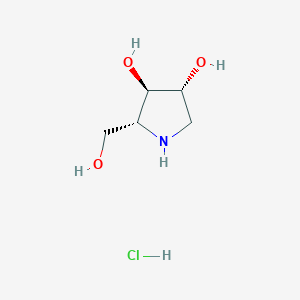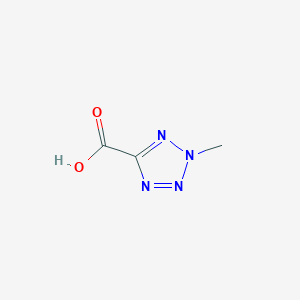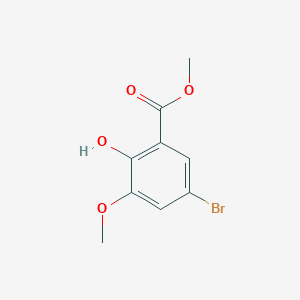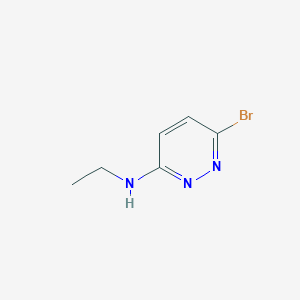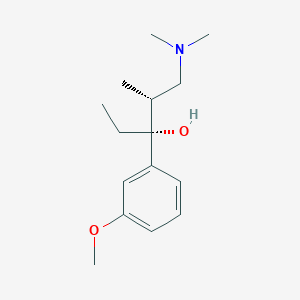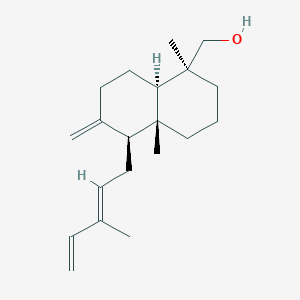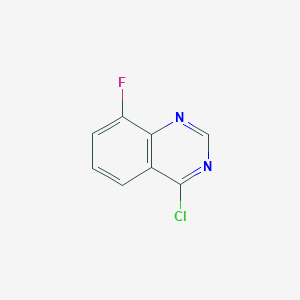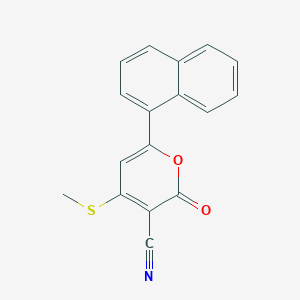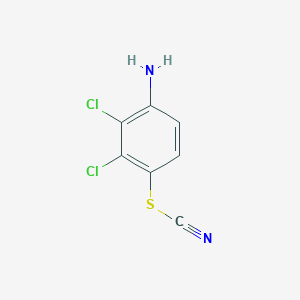
2,3-Dichloro-4-thiocyanatoaniline
概要
説明
2,3-Dichloro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H4Cl2N2S. It is also known by its IUPAC name, 4-amino-2,3-dichlorophenyl thiocyanate . This compound is characterized by the presence of two chlorine atoms, an amino group, and a thiocyanate group attached to a benzene ring. It is primarily used in scientific research and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-thiocyanatoaniline typically involves the reaction of 2,3-dichloroaniline with sodium thiocyanate in methanol. The reaction is carried out in the presence of bromine and sodium bromide at a low temperature (0-5°C). The reaction mixture is stirred for one hour, after which it is poured into water and neutralized with sodium carbonate to pH 8. The resulting solid is collected by filtration and dried to yield the compound .
Reaction Conditions:
Reactants: 2,3-dichloroaniline, sodium thiocyanate, bromine, sodium bromide
Solvent: Methanol
Temperature: 0-5°C
Reaction Time: 1 hour
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
化学反応の分析
Types of Reactions
2,3-Dichloro-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The thiocyanate group can undergo oxidation or reduction under specific conditions.
Acylation and Alkylation: The amino group can participate in acylation and alkylation reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Acylation and Alkylation: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products with modified thiocyanate groups.
Acylation and Alkylation: Products with acyl or alkyl groups attached to the amino group.
科学的研究の応用
2,3-Dichloro-4-thiocyanatoaniline is used in various scientific research applications, including:
Proteomics Research: It is used in the process of protein biotinylation, where a biotin molecule is attached to a protein of interest.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.
Biological Studies: Its interactions with proteins and other biomolecules are studied to understand its potential biological effects.
作用機序
The exact mechanism of action of 2,3-Dichloro-4-thiocyanatoaniline is not well-documented. it is likely that the compound reacts with proteins to form disulfide bonds with cysteine residues. These bonds can be cleaved using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to release the unmodified protein. The chlorine atoms and thiocyanate group may also participate in various interactions, such as halogen bonding and chelation with metal ions.
類似化合物との比較
Similar Compounds
2,3-Dichloroaniline: Similar structure but lacks the thiocyanate group.
4-Amino-2,3-dichlorophenylthiocyanate: Another name for 2,3-Dichloro-4-thiocyanatoaniline.
Thiocyanic acid, 4-amino-2,3-dichlorophenyl ester: Another name for this compound.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a thiocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
特性
IUPAC Name |
(4-amino-2,3-dichlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYXNAYEWINMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562101 | |
| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-03-3 | |
| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
